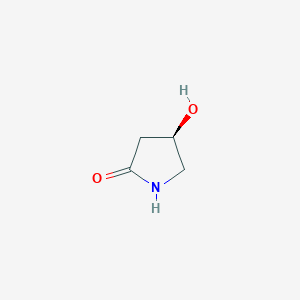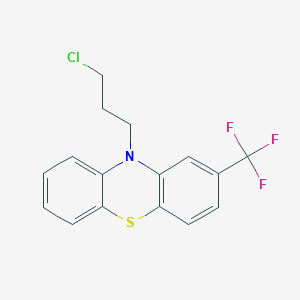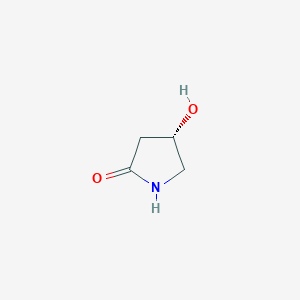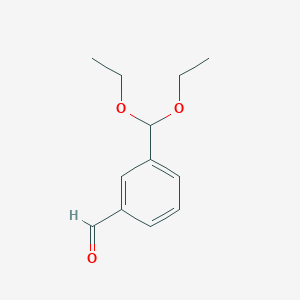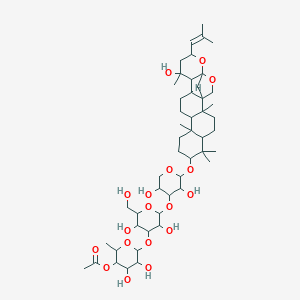
7-Methylcamptothecin
Overview
Description
7-Methylcamptothecin is a chemical substance with the molecular formula C21H18N2O4 . It is a decided structure and is a derivative of camptothecin , a natural plant alkaloid .
Synthesis Analysis
The synthesis of camptothecin derivatives, including 7-Methylcamptothecin, has been a focus of research due to their potent antitumor activities . The synthesis involves the construction of better drugs, prodrugs, and new forms of administration . A platform for the synthesis, analysis, and testing of new compounds has been developed, which may one day treat cancer .Molecular Structure Analysis
The molecular structure of 7-Methylcamptothecin is crucial to its function. The structure of camptothecin, from which 7-Methylcamptothecin is derived, has been determined using a combination of NMR and X-ray approach . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Scientific Research Applications
Anticancer Therapeutics
7-Methylcamptothecin: is a derivative of camptothecin, which is known for its potent anticancer properties. It functions by inhibiting topoisomerase I , an enzyme crucial for DNA replication and cell division . This inhibition leads to the interruption of cell division processes, making it a valuable compound in the development of anticancer drugs.
Antiviral Agents
Research has indicated that camptothecin derivatives also exhibit antiviral activities . The unique mechanism of action of 7-Methylcamptothecin may contribute to the development of new antiviral drugs that can interfere with viral DNA replication processes .
Antibacterial Applications
The antibacterial potential of 7-Methylcamptothecin stems from its ability to disrupt bacterial DNA processes. This could lead to the synthesis of new antibacterial agents, especially for drug-resistant strains .
Antipsoriasis Treatment
Psoriasis is a chronic skin condition, and 7-Methylcamptothecin could offer a novel approach to treatment by affecting the DNA replication of rapidly dividing skin cells, thereby reducing the rate of cell turnover .
Antirheumatic Drug Development
As an antirheumatic, 7-Methylcamptothecin could be used to develop drugs that target the DNA replication of cells involved in the inflammatory process, providing relief for conditions like rheumatoid arthritis .
Antispasmodic Uses
The compound’s ability to influence smooth muscle cell division may lend itself to the development of antispasmodic medications, potentially offering a new avenue for treating conditions such as irritable bowel syndrome .
Neuroprotective Properties
7-Methylcamptothecin: may have neuroprotective effects due to its impact on neuronal cell DNA replication, which could be beneficial in treating neurodegenerative diseases .
Antimalarial Activity
The unique action of 7-Methylcamptothecin on DNA replication also makes it a candidate for antimalarial drug development, targeting the replication of Plasmodium parasites .
Mechanism of Action
Mode of Action
7-Methylcamptothecin interacts with its target, Top1, by binding to the Top1-DNA complex, resulting in a ternary complex . This binding stabilizes the complex and prevents DNA re-ligation, causing DNA damage . The formation of these complexes leads to the creation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, which ultimately result in apoptosis .
Biochemical Pathways
The biochemical pathway for camptothecin includes three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The stabilization of the Top1-DNA complex by 7-Methylcamptothecin affects these pathways, leading to DNA damage and apoptosis .
Result of Action
The result of 7-Methylcamptothecin’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with Top1, 7-Methylcamptothecin disrupts normal cell division processes, leading to cell death .
Action Environment
The action, efficacy, and stability of 7-Methylcamptothecin can be influenced by various environmental factors. For instance, the compound’s low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can limit its use . Newer generation camptothecin analogues, such as 7-methylcamptothecin, offer enhanced stability in blood and cell penetration, improved pharmacokinetics, and increased lactone stability .
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that the substance should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the substance in a well-ventilated place with the container tightly closed .
Future Directions
Research is ongoing to improve the antitumor efficacy of camptothecin and its derivatives, including 7-Methylcamptothecin . Efforts are being made to overcome the limitations of camptothecin, such as its low solubility and rapid inactivation . The development of more active and water-soluble derivatives is a key area of focus .
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMSKXVQYEFOZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430915 | |
| Record name | 7-Methylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78287-26-0 | |
| Record name | 7-Methylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe a novel synthesis route for 7-Methylcamptothecin highlighted in the research?
A1: Yes, one of the papers presents a new method for synthesizing 7-Methylcamptothecin [, ]. This method involves treating camptothecin with iron(II) sulfate (FeSO4), formamide (HCONH2), and tert-butyric acid ((CH3)3COOH) in an acidic environment. This reaction results in a high yield of 7-Methylcamptothecin (96.1%). []
Q2: The research mentions a "Mannich reaction" involving 7-Methylcamptothecin. What is the significance of this reaction?
A2: The Mannich reaction is a useful synthetic tool in organic chemistry. In the context of this research, it's employed to create a derivative of 7-Methylcamptothecin []. Specifically, researchers used a Mannich reaction with isopropylamine hydrochloride in dimethyl sulfoxide to produce (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride. This compound exhibits potent topoisomerase I inhibitory activity, making it a compound of interest for further investigation. []
Q3: What is the overall focus of the provided research on 7-Methylcamptothecin?
A3: The provided research primarily concentrates on developing efficient and practical methods for synthesizing 7-Methylcamptothecin and its derivatives. These papers explore different synthetic routes and reagents, aiming to improve yields and simplify the production process [, , ]. The emphasis is placed on synthetic organic chemistry rather than in-depth biological activity or pharmacological studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



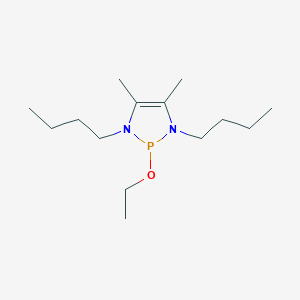
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)

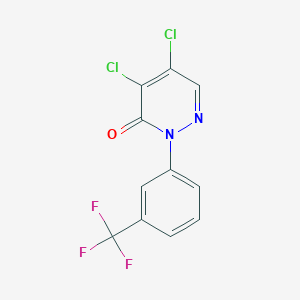
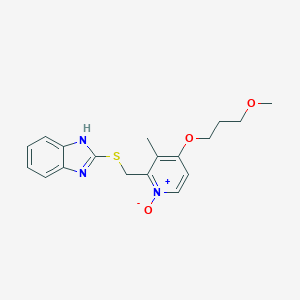

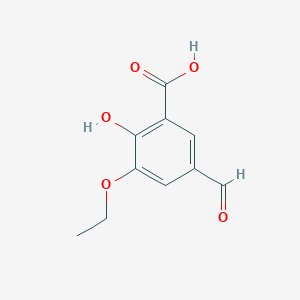
![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
